Foliosidine
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Overview
Description
Foliosidine is an alkaloid compound with the molecular formula C16H21NO6 . It is isolated from the plant Haplophyllum foliosum, which belongs to the Rutaceae family . This compound has been studied for its unique chemical structure and potential pharmacological properties.
Scientific Research Applications
In chemistry, it is used as a model compound for studying the properties of quinoline alkaloids . In biology and medicine, foliosidine has shown potential pharmacological activities, including antispasmodic, local anesthetic, analgesic, sedative, antioxidant, antiarrhythmic, and antimalarial properties . These properties make it a valuable compound for developing new drugs and therapies.
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a quinoline alkaloid , and quinoline derivatives are known to have a wide range of biological activities, including antispasmodic, local anesthetic, analgesic, sedative, antioxidant, antiarrhythmic, and antimalarial properties . .
Mode of Action
The mode of action of Foliosidine is not well-studied. As a quinoline derivative, it may share some of the mechanisms of action common to this class of compounds. For instance, some quinolines act by intercalating DNA, disrupting its structure and function . .
Biochemical Pathways
Quinoline derivatives can interact with various biochemical pathways depending on their specific structures and targets
Pharmacokinetics
These factors significantly impact a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
As a quinoline derivative, it may have a range of potential effects, including antispasmodic, local anesthetic, analgesic, sedative, antioxidant, antiarrhythmic, and antimalarial activities . .
Action Environment
Many factors, such as pH, temperature, and the presence of other molecules, can influence the activity of a compound . .
Preparation Methods
Foliosidine can be isolated from the plant Haplophyllum foliosum using various extraction methods. One common method involves the use of chloroform at 35-40°C to extract the alkaloids from the plant material . The extract is then treated with sulfuric acid to isolate the alkaloids, followed by neutralization with ammonia to precipitate the desired compound .
Chemical Reactions Analysis
Foliosidine undergoes several types of chemical reactions, including oxidation and hydrolysis. For example, it contains a 1,2-diol chain in the 8-position, which can be oxidized using iodic acid (H5IO6) . This reaction can produce different products depending on the concentration of iodic acid used . Additionally, this compound can be hydrolyzed to form this compound acetonide .
Comparison with Similar Compounds
Foliosidine is similar to other quinoline alkaloids, such as skimmianine, dubinidine, and graveoline . These compounds share a similar core structure but differ in their side chains and functional groups, which can lead to differences in their pharmacological properties. This compound is unique due to its specific side chain and the presence of a 1,2-diol chain in the 8-position
Properties
IUPAC Name |
8-(2,3-dihydroxy-3-methylbutoxy)-4-methoxy-1-methylquinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-16(2,20)13(18)9-22-11-7-5-6-10-12(21-4)8-14(19)17(3)15(10)11/h5-8,13,18,20H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPYLWAXGAJZQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(COC1=CC=CC2=C1N(C(=O)C=C2OC)C)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501347428 |
Source
|
Record name | 8-(2,3-Dihydroxy-3-methylbutoxy)-4-methoxy-1-methyl-2-quinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501347428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21300-44-7 |
Source
|
Record name | 8-(2,3-Dihydroxy-3-methylbutoxy)-4-methoxy-1-methyl-2-quinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501347428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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